Cas no 685517-71-9 (2,6-fluoro-4-iodopyridine)

2,6-fluoro-4-iodopyridine structure
2,6-fluoro-4-iodopyridine structure
Product Name:2,6-fluoro-4-iodopyridine
CAS No:685517-71-9
MF:C5H2F2IN
MW:240.977360248566
MDL:MFCD11977432
CID:501046
PubChem ID:21747365
Update Time:2025-07-23

2,6-fluoro-4-iodopyridine Chemical and Physical Properties

Names and Identifiers

    • 2,6-difluoro-4-iodopyridine
    • 4-Iodo-2,6-difluoropyridine
    • PYRIDINE, 2,6-DIFLUORO-4-IODO-
    • 2,6-bis(fluoranyl)-4-iodanyl-pyridine
    • A836184
    • AG-G-64310
    • CTK5C8174
    • QC-10493
    • SureCN1902588
    • 2,6-fluoro-4-iodopyridine
    • EN300-201943
    • AKOS016038610
    • CS-W006507
    • MFCD11977432
    • SB21221
    • DS-17376
    • 685517-71-9
    • SCHEMBL1902588
    • DTXSID20617679
    • AXPNCSVJCFXRBC-UHFFFAOYSA-N
    • s10124
    • SY037823
    • Pyridine,2,6-difluoro-4-iodo-
    • 2,6-difluoro-4-iodo-Pyridine
    • MDL: MFCD11977432
    • Inchi: 1S/C5H2F2IN/c6-4-1-3(8)2-5(7)9-4/h1-2H
    • InChI Key: AXPNCSVJCFXRBC-UHFFFAOYSA-N
    • SMILES: IC1C=C(N=C(C=1)F)F

Computed Properties

  • Exact Mass: 240.91956
  • Monoisotopic Mass: 240.92000g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 91
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • Boiling Point: 222℃ at 760 mmHg
  • PSA: 12.89

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2,6-fluoro-4-iodopyridine Suppliers

Amadis Chemical Company Limited
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(CAS:685517-71-9)2,6-fluoro-4-iodopyridine
Order Number:A836184
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:36
Price ($):249.0
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2,6-fluoro-4-iodopyridine Related Literature

Additional information on 2,6-fluoro-4-iodopyridine

Introduction to 2,6-fluoro-4-iodopyridine (CAS No. 685517-71-9) in Modern Chemical Biology and Medicinal Chemistry

2,6-fluoro-4-iodopyridine, identified by the chemical abstracts service number 685517-71-9, is a heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its versatile structural framework and functional properties. This compound, featuring both fluorine and iodine substituents on a pyridine core, presents unique opportunities for the development of novel pharmaceuticals and agrochemicals. The presence of these halogen atoms enhances its reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for further exploration in drug discovery.

The fluoro and iodo groups in 2,6-fluoro-4-iodopyridine contribute to its distinct electronic and steric properties. Fluorine atoms are known for their ability to modulate metabolic stability, lipophilicity, and binding affinity, while iodine provides a handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Stille couplings. These characteristics have made this compound particularly useful in the synthesis of biologically active molecules.

In recent years, 2,6-fluoro-4-iodopyridine has been extensively studied for its applications in medicinal chemistry. One of the most compelling areas of research involves its use as a building block in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in many cellular processes, including cell growth, differentiation, and signal transduction. Dysregulation of kinase activity is implicated in numerous diseases, particularly cancers. The pyridine scaffold is a common motif in kinase inhibitors due to its ability to interact with the ATP-binding pocket of these enzymes. By incorporating fluorine and iodine substituents, researchers can fine-tune the pharmacokinetic properties of these inhibitors, improving their efficacy and selectivity.

Recent studies have highlighted the utility of 2,6-fluoro-4-iodopyridine in the synthesis of small-molecule probes for studying protein-protein interactions. Fluorophores and iodinated groups can be used to label compounds that bind to specific targets, enabling researchers to visualize and quantify these interactions in living cells. This approach has been particularly valuable in drug discovery pipelines, where identifying new binding partners for therapeutic targets is essential.

The fluoro group also plays a critical role in enhancing the metabolic stability of drug candidates. In many cases, fluorine substitution can prevent rapid degradation by enzymes such as cytochrome P450 oxidases. This property has been exploited in the development of antiviral and anticancer drugs, where prolonged circulation time can lead to better therapeutic outcomes. Additionally, fluorinated compounds often exhibit improved oral bioavailability due to their increased lipophilicity.

Another area where 2,6-fluoro-4-iodopyridine has shown promise is in the synthesis of agrochemicals. The structural features of this compound make it an excellent precursor for developing novel pesticides and herbicides. These compounds are designed to target specific enzymes or receptors in pests while minimizing toxicity to non-target organisms. The use of halogenated pyridines has been particularly effective in creating compounds with enhanced potency and environmental persistence.

The synthetic versatility of 2,6-fluoro-4-iodopyridine is further demonstrated by its application in heterocyclic chemistry. Pyridines are fundamental building blocks in organic synthesis due to their ability to participate in various reactions such as nucleophilic substitution, cyclization, and cross-coupling reactions. The presence of both fluorine and iodine substituents allows for multiple pathways of functionalization, enabling chemists to access a wide range of derivatives with tailored properties.

In conclusion, 2 ,6 - fluoro - 4 - iodo pyrid ine ( CAS No . 685517 - 71 - 9 ) is a multifaceted compound with significant potential in pharmaceuticals , agrochemicals , and chemical biology . Its unique structural features make it an invaluable tool for drug discovery , protein interaction studies , and synthetic chemistry . As research continues to uncover new applications for this compound , its importance is likely to grow even further .

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Amadis Chemical Company Limited
(CAS:685517-71-9)2,6-fluoro-4-iodopyridine
A836184
Purity:99%
Quantity:100g
Price ($):249.0
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